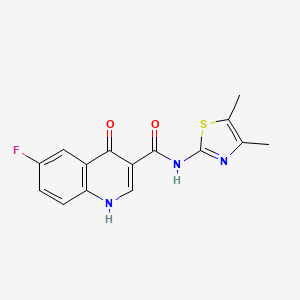

![molecular formula C11H15NO4S B4581921 ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate](/img/structure/B4581921.png)

ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate

説明

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including reactions with specific reagents to introduce or modify functional groups. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, showcasing a complex synthetic route that involves careful selection of starting materials and reaction conditions (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of chemical compounds like ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations. These analyses provide insights into the compound's geometric parameters, bond lengths, angles, and overall molecular conformation. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, revealing its crystalline structure and molecular interactions (I. Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate undergoes various chemical reactions that modify its structure and properties. These reactions can include hydrolysis, esterification, and sulfonation, among others. The compound's reactivity is influenced by its functional groups and molecular structure, leading to a wide range of potential chemical transformations. For example, the conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters through pyrolysis demonstrates the compound's ability to undergo significant structural changes under specific conditions (R. Tanikaga et al., 1984).

科学的研究の応用

Pharmacological Characterization

Ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate, through its derivatives, has been explored for its pharmacological applications. For instance, a derivative named SAR150640 was characterized as a potent and selective β3-adrenoceptor agonist, showing potential for the treatment of preterm labor. This compound and its major metabolite demonstrated high affinity for β3-adrenoceptors and exhibited greater potency in increasing cAMP production in human neuroblastoma cells expressing native β3-adrenoceptors. Furthermore, SAR150640 effectively inhibited oxytocin-induced intracellular Ca2+ mobilization and extracellular signal-regulated kinase 1/2 phosphorylation in human uterine smooth muscle cells. Notably, this compound showed no significant agonist or antagonist activity on β1- or β2-adrenoceptors, emphasizing its selectivity. The in vivo experiments indicated that SAR150640 could inhibit myometrial contractions in conscious female cynomolgus monkeys without affecting heart rate or blood pressure, suggesting its therapeutic potential in managing preterm labor (Croci et al., 2007).

Catalytic Systems for Synthesis

The compound has also found applications in chemical synthesis. Ionic liquid systems incorporating sulfonic acid functionalized imidazolium salts with FeCl3 have been demonstrated to efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, leading to the synthesis of benzimidazole derivatives. This reaction, conducted at room temperature using atmospheric air as a green oxidant in ethyl acetate, showcases the compound's utility in facilitating environmentally friendly chemical processes with high yields and short reaction times (Khazaei et al., 2011).

Solvent Influence on Sulfoxide Thermolysis

Research has also delved into the influence of solvents on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters. The thermolysis of diastereoisomeric compounds in toluene and acetic acid demonstrated varying yields of vinylogous urethane and α-aminomethyl enoate, indicating that the choice of solvent can significantly impact the regioselectivity of such reactions. This insight into solvent effects provides valuable knowledge for optimizing chemical synthesis processes involving sulfoxide thermolysis (Bänziger et al., 2002).

Hydrogen-bonded Supramolecular Structures

Further investigations into the compound's derivatives have led to the discovery of hydrogen-bonded supramolecular structures. Studies on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate revealed chain formations linked by N-H...O hydrogen bonds, while methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate formed sheets linked by a combination of N-H...N and N-H...O hydrogen bonds. Such findings contribute to the understanding of supramolecular chemistry and the potential for designing novel molecular assemblies (Portilla et al., 2007).

特性

IUPAC Name |

ethyl 4-(methanesulfonamido)-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-16-11(13)9-5-6-10(8(2)7-9)12-17(3,14)15/h5-7,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPWLQJYKSDDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B4581846.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4581860.png)

![N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4581865.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4581871.png)

![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide](/img/structure/B4581883.png)

![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-ethylpropanamide](/img/structure/B4581923.png)

![N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4581930.png)

![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581942.png)

![N-(2,4-dichlorophenyl)-2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4581945.png)

![3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isobutylbenzamide](/img/structure/B4581953.png)